molecular formula C10H7BrN2O2 B13663527 2-Amino-5-bromoquinoline-3-carboxylic acid

2-Amino-5-bromoquinoline-3-carboxylic acid

Cat. No.: B13663527
M. Wt: 267.08 g/mol
InChI Key: KTXHNOMLWRPFLV-UHFFFAOYSA-N
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Description

2-Amino-5-bromoquinoline-3-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of quinoline derivatives followed by amination and carboxylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are essential to meet the quality standards required for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into different quinoline derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in synthetic chemistry and pharmaceutical research.

Scientific Research Applications

2-Amino-5-bromoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinoline-3-carboxylic acid: Lacks the bromine atom, which affects its reactivity and applications.

    5-Bromoquinoline-3-carboxylic acid: Lacks the amino group, which influences its chemical behavior and biological activity.

    2-Amino-3-carboxyquinoline: Similar structure but different positioning of functional groups, leading to variations in properties and uses.

Uniqueness

2-Amino-5-bromoquinoline-3-carboxylic acid is unique due to the presence of both the amino and bromo groups on the quinoline ring, which provides distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

2-amino-5-bromoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H7BrN2O2/c11-7-2-1-3-8-5(7)4-6(10(14)15)9(12)13-8/h1-4H,(H2,12,13)(H,14,15)

InChI Key

KTXHNOMLWRPFLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C=C2C(=C1)Br)C(=O)O)N

Origin of Product

United States

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